Cas no 111041-97-5 (1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]-)
![1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]- structure](https://nl.kuujia.com/scimg/cas/111041-97-5x500.png)
111041-97-5 structure
Productnaam:1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]-
1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]-
- 1-(((5-nitro-2-furyl)methylene)amino)-1,2,4-triazole
- 1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-1-yl)methanimine
- 1,2,4-Triazole, 1-(((5-nitro-2-furyl)methylene)amino)-
- 1-NFMAT
- N-[(1E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,4-triazol-1-amine
- DTXSID30149456
- 111041-97-5
-
- Inchi: InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-9-11-5-8-4-10-11/h1-5H/b9-3+
- InChI-sleutel: QNALNSKMFDNVKC-YCRREMRBSA-N
- LACHT: O=[N+](C1=CC=C(/C=N/N2C=NC=N2)O1)[O-]
Berekende eigenschappen
- Exacte massa: 207.039
- Monoisotopische massa: 207.039
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 266
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- Topologisch pooloppervlak: 102Ų
- XLogP3: 1.3
Experimentele eigenschappen
- Dichtheid: 1.65
- Kookpunt: 414.2°Cat760mmHg
- Vlampunt: 204.3°C
- Brekindex: 1.728
- PSA: 102.03000
- LogboekP: 1.18470
1H-1,2,4-Triazol-1-amine,N-[(5-nitro-2-furanyl)methylene]- Gerelateerde literatuur
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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